Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps. The starting materials often include 3,4-dimethoxyphenyl ethylamine and ethyl benzoate derivatives. The synthesis may involve:
Condensation Reactions: Combining the amine group with the ester group under acidic or basic conditions.
Cyclization: Formation of the imidazolidinone ring through intramolecular reactions.
Acylation: Introduction of the acetyl group to the amine functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains similar functional groups but arranged differently.
Uniqueness
Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C26H31N3O6S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H31N3O6S/c1-5-28-24(31)20(16-23(30)27-19-10-8-18(9-11-19)25(32)35-6-2)29(26(28)36)14-13-17-7-12-21(33-3)22(15-17)34-4/h7-12,15,20H,5-6,13-14,16H2,1-4H3,(H,27,30) |
InChI Key |
HTGFGVVKXVTFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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